molecular formula C9H19NO4 B1337780 2-(N-Boc-aminooxy)-2-methylpropan-1-ol CAS No. 211812-04-3

2-(N-Boc-aminooxy)-2-methylpropan-1-ol

Cat. No.: B1337780
CAS No.: 211812-04-3
M. Wt: 205.25 g/mol
InChI Key: ZOGLEOIAQNHQHA-UHFFFAOYSA-N
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Description

2-(N-Boc-aminooxy)-2-methylpropan-1-ol is a chemical compound that features a tert-butoxycarbonyl (Boc) protected aminooxy group attached to a 2-methylpropan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Boc-aminooxy)-2-methylpropan-1-ol typically involves the protection of an aminooxy group with a Boc group. One common method involves the reaction of 2-aminooxy-2-methylpropan-1-ol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(N-Boc-aminooxy)-2-methylpropan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding aldehydes or ketones.

    Substitution: Oxime ethers.

    Deprotection: Free aminooxy compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(N-Boc-aminooxy)-2-methylpropan-1-ol is unique due to its specific structure, which combines the reactivity of the aminooxy group with the stability provided by the Boc protecting group. This makes it particularly useful in applications requiring selective reactivity and protection.

Properties

IUPAC Name

tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)oxycarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4/c1-8(2,3)13-7(12)10-14-9(4,5)6-11/h11H,6H2,1-5H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGLEOIAQNHQHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445705
Record name 2-(N-Boc-aminooxy)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211812-04-3
Record name 2-(N-Boc-aminooxy)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(N-Boc-aminooxy)isobutyric acid ethyl ester (2.35 g, 9.5 mmol) in anhydrous ethyl ether (100 mL) at 0° C. under nitrogen was added 1.0 M lithiumtetrahydroaluminate in tetrahydrofuran (17.1 mL, 17 mmol), and the reaction mixture stirred at 0° C. for 5 hours. The reaction mixture was quenched with water (25 mL) and allowed to warm to room temperature. The suspension was filtered and the residue washed with diethyl ether and layers separated. The organic extract was dried (Na2SO4), filtered and concentrated in vacuo to give the title compound as a white solid (1.94 g, 99%). 1H NMR (CDCl3, 400 MHz) 3.40 (s, 2H), 1.50 (s, 9H), 1.20 (s, 6H).
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
99%

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